(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
Description
Properties
IUPAC Name |
benzyl (4aS,7aS)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-7-6-13-8-9-17(10-14(13)15)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKKTXDDVHSSBZ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]2[C@@H]1CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, esterification, and selective reductions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues with Bicyclic Cores
The target compound shares a bicyclic framework with several analogs, differing in substituents and protective groups:
Key Observations :
Protective Group Strategies
Protective groups critically impact solubility, stability, and synthetic pathways:
Key Observations :
- Benzyl vs. tert-Butyl : Benzyl esters (target compound) offer stability under acidic conditions but require harsher deprotection methods (e.g., catalytic hydrogenation) compared to tert-butyl groups, which are cleaved under mild acidic conditions .
- Application Context : Benzyl-protected carbamates are preferred in intermediates requiring orthogonal protection, while tert-butyl groups simplify purification in solid-phase synthesis .
Key Observations :
Recommendations :
- Conduct comparative studies on the reactivity of 5-oxo vs. 7-oxo derivatives in nucleophilic addition reactions.
- Explore benzyl deprotection strategies to optimize yield in API synthesis.
Biological Activity
(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Benzyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
- CAS Number : 140211-07-0
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its use as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The compound binds to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its potential as a therapeutic agent for bacterial infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that this reduction was associated with increased apoptosis markers such as Annexin V positivity and caspase activation.
Safety and Toxicology
According to the safety data sheet provided by AK Scientific, the compound is classified under several hazard categories including skin irritation and respiratory toxicity upon inhalation . Further toxicological studies are necessary to fully understand the safety profile.
Q & A
How can researchers optimize the synthesis of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate to improve yield and purity?
Methodological Answer:
Optimization involves stepwise control of reaction parameters. For example, temperature modulation (e.g., maintaining 0°C during Boc protection steps to minimize side reactions) and solvent selection (e.g., using CH₃CN/CCl₄/H₂O mixtures for oxidation) are critical . Purification via flash column chromatography or Kugelrohr distillation enhances purity, as demonstrated in analogous syntheses of cyclopenta[c]pyridine derivatives . Additionally, stoichiometric adjustments (e.g., RuO₂·H₂O-catalyzed oxidations) can improve selectivity for the ketone intermediate .
What strategies are effective for controlling stereochemistry during the synthesis of this compound?
Advanced Methodological Answer:
Stereochemical control requires chiral resolution agents and enantioselective catalysis . For instance, D(-)-tartaric acid has been used to resolve cis/trans isomers in related octahydro-pyrrolo[3,4-b]pyridine intermediates, achieving >99% enantiomeric excess . Similarly, dirhodium(II) carboxamidate complexes can catalyze enantioselective hetero-Diels–Alder reactions, which are applicable to constructing bicyclic frameworks like cyclopenta[c]pyridine . Computational modeling of transition states (e.g., DFT studies) further aids in predicting stereochemical outcomes .
What analytical techniques are recommended for confirming the structural integrity of this compound?
Basic Methodological Answer:
Nuclear Magnetic Resonance (NMR) is indispensable for verifying regiochemistry and stereochemistry. For example, ¹H- and ¹³C-NMR can confirm the presence of the benzyl ester and ketone groups . X-ray crystallography provides definitive proof of spatial arrangements, as demonstrated for structurally related cyclopenta[c]pyridine derivatives . High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy, particularly for distinguishing isomers .
How can researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?
Advanced Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent-induced shifts . To address this:
- Perform variable-temperature NMR to detect rotameric equilibria .
- Use computational chemistry tools (e.g., Gaussian or ORCA) to simulate NMR spectra and compare with experimental data .
- Cross-validate with 2D-COSY and NOESY to resolve overlapping signals in crowded spectral regions .
What are the common impurities encountered in the synthesis, and how can they be quantified?
Basic Methodological Answer:
Impurities include unreacted starting materials , diastereomeric byproducts , and oxidation intermediates (e.g., overoxidized pyrrolidine rings). HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is effective for separation, while LC-MS identifies low-abundance impurities . Pharmacopeial guidelines recommend setting relative retention time (RRT) thresholds (e.g., ≤1.0% for individual impurities) based on spiking experiments .
What mechanistic insights guide the design of novel derivatives for biological activity studies?
Advanced Methodological Answer:
Derivative design hinges on structure-activity relationship (SAR) studies and mechanistic enzymology . For example:
- Quinolone derivatives of cyclopenta[c]pyridine exhibit antibacterial activity via DNA gyrase inhibition. Introducing electron-withdrawing groups (e.g., fluorine) at C6 enhances target binding .
- Dirhodium(II)-catalyzed cycloadditions enable modular access to fused heterocycles, allowing systematic exploration of bioactivity .
- Molecular docking with retinol-binding protein (RBP4) models predicts binding affinities for nonretinoid antagonists derived from this scaffold .
How can researchers validate the enantiomeric purity of intermediates in multi-step syntheses?
Advanced Methodological Answer:
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers efficiently . For example, resolution of cis-6-benzylhexahydropyrrolo[3,4-b]pyridine-5,7-dione using D(-)-tartaric acid achieved >99% ee, confirmed by polarimetry and chiral SFC . Circular Dichroism (CD) spectroscopy further corroborates enantiopurity by detecting Cotton effects in chiral centers .
What are the best practices for scaling up laboratory-scale syntheses of this compound?
Methodological Answer:
Scale-up requires:
- Solvent optimization (e.g., replacing CH₂Cl₂ with toluene for safer handling) .
- Flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., Boc deprotection).
- Process Analytical Technology (PAT) tools like in-line FTIR to monitor reaction progress .
- Crystallization engineering (e.g., anti-solvent addition) to improve yield and particle size distribution .
How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
Advanced Methodological Answer:
- LogP adjustments : Introducing hydrophobic groups (e.g., benzyl) increases lipophilicity, enhancing blood-brain barrier penetration .
- Hydrogen-bond donors/acceptors : Adding carbamoyl groups (e.g., benzyl 4-(aminocarbonyl) derivatives) improves aqueous solubility .
- Steric effects : Bulky substituents at the cyclopenta[c]pyridine bridgehead reduce metabolic clearance, as shown in pharmacokinetic studies .
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .
- Machine Learning (ML) : Trains models on existing cyclopenta[c]pyridine reaction datasets to forecast yields and side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
